tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate
Overview
Description
tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate is a chemical compound widely used in organic synthesis. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during chemical synthesis. The compound is characterized by the presence of tert-butyl groups, which provide steric hindrance and stability.
Scientific Research Applications
tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate is extensively used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Organic Synthesis: It serves as a protecting group for amines, allowing for selective reactions and the synthesis of complex molecules.
Biological Studies: The compound is used in the synthesis of peptides and proteins, where it helps to protect amino groups during the assembly of peptide chains.
Medicinal Chemistry: It is employed in the development of pharmaceuticals, where it aids in the synthesis of drug candidates by protecting reactive amine groups
Mechanism of Action
Target of Action
It is known that this compound is used as a biochemical reagent and is a derivative of amines .
Mode of Action
It is known that the compound is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the c-3 position . This suggests that it may interact with its targets through a mechanism involving nucleophilic substitution .
Biochemical Pathways
It is known that the compound is used in palladium-catalyzed cross-coupling reactions . This suggests that it may affect biochemical pathways involving palladium-catalyzed reactions.
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a melting point of 105-108 °c . This suggests that its bioavailability may be influenced by factors such as temperature and the presence of solvents.
Result of Action
It is known that the compound is used in the synthesis of n-boc-protected anilines . This suggests that it may have effects on the synthesis of other compounds.
Action Environment
The action, efficacy, and stability of tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate may be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is a solid at room temperature and has a melting point of 105-108 °C . Furthermore, its action and efficacy may be influenced by the presence of solvents, as it is used in reactions involving solvents such as 1,4-dioxane .
Future Directions
Preparation Methods
The synthesis of tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methylcarbamate in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions, and the product is isolated through standard purification techniques such as crystallization or distillation .
Chemical Reactions Analysis
tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of this compound oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of this compound alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.
Comparison with Similar Compounds
tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: This compound is similar in structure but lacks the N-methyl group, making it less sterically hindered.
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate: This compound has an additional oxoethyl group, which alters its reactivity and applications.
The unique feature of this compound is its combination of steric hindrance and stability, making it an effective protecting group in various chemical syntheses.
Properties
IUPAC Name |
tert-butyl N-methyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)15-8(13)12(7)9(14)16-11(4,5)6/h1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLRSSKDCUAPDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.